molecular formula C10H9NO2S B12988171 4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B12988171
M. Wt: 207.25 g/mol
InChI Key: OXWSFZVFOYISON-UHFFFAOYSA-N
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Description

4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thienopyrrole family, which is known for its diverse biological activities. The structure of this compound consists of a thieno[3,2-b]pyrrole core with an allyl group at the 4-position and a carboxylic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Indole sodium salt, ethylamine.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Amides: Formed through amidation reactions.

    Oxidized Products: Resulting from oxidation of the allyl group.

    Reduced Products: Resulting from reduction of the thieno[3,2-b]pyrrole core.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
  • 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Uniqueness

4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to its allyl group, which imparts distinct chemical reactivity and biological activity compared to its methyl and benzyl counterparts. The presence of the allyl group enhances its potential as an enzyme inhibitor and broadens its spectrum of biological activities .

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

4-prop-2-enylthieno[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C10H9NO2S/c1-2-4-11-7-3-5-14-9(7)6-8(11)10(12)13/h2-3,5-6H,1,4H2,(H,12,13)

InChI Key

OXWSFZVFOYISON-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C1C(=O)O)SC=C2

Origin of Product

United States

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